
4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of a thian-2-yl group attached to the triazine ring, which imparts unique chemical and biological properties. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Nucleophiles like amines, thiols; solvents such as ethanol or methanol; temperatures around 50°C to 100°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to altered cellular pathways and biological effects .
Comparación Con Compuestos Similares
- 4-Amino-6-(phenyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(methyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(ethyl)-2,5-dihydro-1,3,5-triazin-2-one
Comparison: Compared to its analogs, 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one exhibits unique properties due to the presence of the thian-2-yl group. This group enhances its chemical reactivity and biological activity, making it more effective in certain applications. For instance, the thian-2-yl group can improve the compound’s solubility and binding affinity to target proteins, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H12N4OS |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
4-amino-6-(thian-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4OS/c9-7-10-6(11-8(13)12-7)5-3-1-2-4-14-5/h5H,1-4H2,(H3,9,10,11,12,13) |
Clave InChI |
ZNUQBYPORONGGS-UHFFFAOYSA-N |
SMILES canónico |
C1CCSC(C1)C2=NC(=NC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
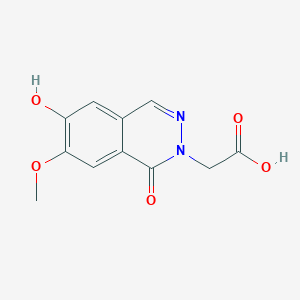
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)
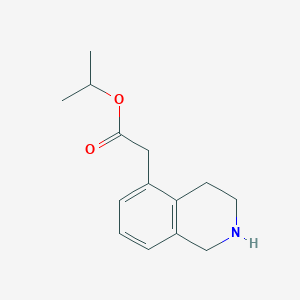

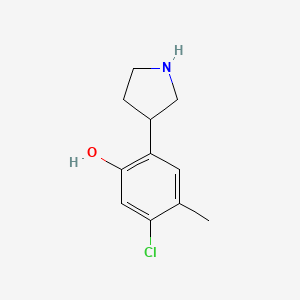

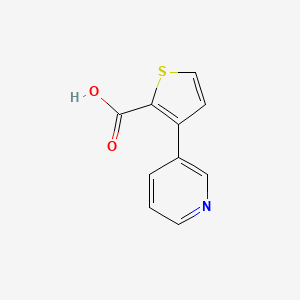
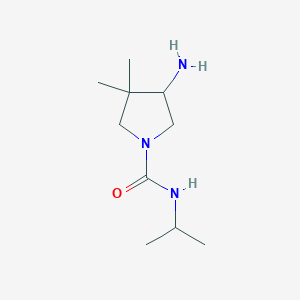
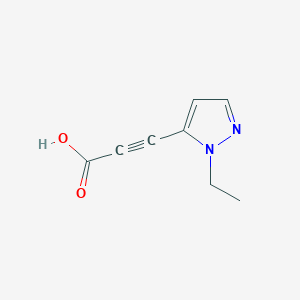
![2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185034.png)
![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
![N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide](/img/structure/B13185060.png)

